4-cyano-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide
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Description
The compound “4-cyano-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities and are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its functional groups. This compound contains a benzamide group, a cyano group, and a methoxy group, each of which will contribute to the overall structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “4-cyano-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide” are not available, benzamides, in general, are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions with carboxylic acids and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and functional groups. For example, the presence of the benzamide, cyano, and methoxy groups in “4-cyano-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide” would influence its properties .Safety And Hazards
Future Directions
The future directions in the study of “4-cyano-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide” would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the known activities of benzamides, it could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
4-cyano-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-5-3-4-6-16(13)17(22-2)12-20-18(21)15-9-7-14(11-19)8-10-15/h3-10,17H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVWRVGNCIPAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide |
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